2,3-Dimethoxy-5-iodobenzaldehyde
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Overview
Description
2,3-Dimethoxy-5-iodobenzaldehyde is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methoxy groups at the 2 and 3 positions and an iodine atom at the 5 position. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-5-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2,3-dimethoxybenzaldehyde. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 5 position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and cyanides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: 2,3-Dimethoxy-5-iodobenzoic acid.
Reduction: 2,3-Dimethoxy-5-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-iodobenzaldehyde depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4,5-dimethoxybenzaldehyde: Similar structure but with different substitution pattern.
2,3,5-Triiodobenzaldehyde: Contains three iodine atoms instead of one.
2,3-Dimethoxybenzaldehyde: Lacks the iodine substitution
Uniqueness
2,3-Dimethoxy-5-iodobenzaldehyde is unique due to the specific positioning of the methoxy and iodine groups, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
5-iodo-2,3-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAEBUTDJEOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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